![molecular formula C19H19N3O4 B2744640 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide CAS No. 896359-53-8](/img/structure/B2744640.png)
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide
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Description
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Rearrangements : Research on related compounds includes the synthesis of quinazolinone derivatives through various chemical reactions, exploring their potential rearrangements under specific conditions. For instance, studies have detailed the synthesis of benzoxazepines and their transformation into isoquinoline derivatives, providing a basis for the synthesis of complex quinazolinone compounds (K. Schenker, 1968).
Biological Activities and Applications
Antioxidant and Anticancer Activities : Novel derivatives of propanehydrazide, including quinazolinone structures, have shown significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid. Furthermore, these compounds have demonstrated anticancer activity against human glioblastoma and breast cancer cell lines, highlighting their potential in therapeutic applications (I. Tumosienė et al., 2020).
Antimicrobial Activities : The synthesis of triazole derivatives from ester ethoxycarbonylhydrazones and their antimicrobial screening show that some compounds possess good to moderate activities against test microorganisms. This research opens avenues for the development of new antimicrobial agents from quinazolinone derivatives (H. Bektaş et al., 2007).
Anticonvulsant and Neurokinin-1 Receptor Antagonism : Studies have also explored the anticonvulsant activities of hybrid compounds derived from quinazolinone frameworks, showing broad spectra of activity in preclinical seizure models. Additionally, the development of a water-soluble neurokinin-1 receptor antagonist for potential use in treating emesis and depression highlights the versatility of quinazolinone derivatives in addressing a range of neurological conditions (K. Kamiński et al., 2015; T. Harrison et al., 2001).
properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-26-14-9-7-13(8-10-14)20-17(23)11-12-22-18(24)15-5-3-4-6-16(15)21-19(22)25/h3-10H,2,11-12H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRJFDJOURBWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide |
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